molecular formula C8H9ClO B1220485 4-Chloro-3-ethylphenol CAS No. 14143-32-9

4-Chloro-3-ethylphenol

Cat. No. B1220485
CAS RN: 14143-32-9
M. Wt: 156.61 g/mol
InChI Key: DVKVZPIRWWREJC-UHFFFAOYSA-N
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Description

4-Chloro-3-ethylphenol is a light yellow to off-white solid . It is a ryanodine receptor antagonist and is commonly used as a research tool and diagnostic reagent for malignant hyperthermia .


Synthesis Analysis

The synthesis of 4-Chloro-3-ethylphenol can be achieved by chlorination of 3-ethylphenol by SO2Cl2 in the presence of FeCl3 in CCl4 . Another method involves adding the hydroxyl group to 1-ethyl-2-nitrobenzene followed by an acidic workup and a Sandmeyer reaction with CuCl .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-ethylphenol is C8H9ClO . The compound packs with two independent molecules in the asymmetric unit, with the ethyl group in each oriented nearly perpendicular to the aromatic ring .


Chemical Reactions Analysis

4-Chloro-3-ethylphenol is a ryanodine receptor antagonist . It is known to deplete the Ca2+ store and trigger STIM1 subplasmalemmal translocation and clustering, but also directly inhibits ORAI1-3 channels .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.61 g/mol . It is a solid with a melting point of 45-50 °C . The density is 1.2±0.1 g/cm3 and the boiling point is 248.1±20.0 °C at 760 mmHg .

Scientific Research Applications

Medicine: Ryanodine Receptor Antagonist

4-Chloro-3-ethylphenol: is known to act as a ryanodine receptor (RyR) antagonist . It is used in medical research to study RyR’s role in various cellular processes, including muscle contraction and neurological functions. This compound helps in understanding diseases like malignant hyperthermia, where RyR dysfunction leads to severe reactions to certain anesthetics .

Environmental Science: Microbial Activity

In environmental science, 4-Chloro-3-ethylphenol is studied for its antimicrobial properties against a range of bacteria and fungi . This research is crucial for developing new strategies for environmental decontamination and understanding the biodegradation processes of phenolic compounds in ecosystems.

Analytical Chemistry: Diagnostic Reagent

As an analytical chemistry tool, 4-Chloro-3-ethylphenol serves as a diagnostic reagent for malignant hyperthermia susceptibility . It’s used in in vitro contracture testing, where its interaction with muscle tissues can indicate the presence of this life-threatening condition .

Biotechnology: Research Tool

In biotechnology, 4-Chloro-3-ethylphenol is utilized as a research tool due to its role as a RyR antagonist . It aids in the study of intracellular calcium dynamics, which is fundamental to understanding cell signaling pathways and developing biotechnological applications.

Material Science: Organic Building Block

4-Chloro-3-ethylphenol: is considered an organic building block in material science . Researchers explore its potential in creating novel materials with specific desired properties, such as enhanced durability or biodegradability.

Pharmaceuticals: Drug Sensitizer

In pharmaceuticals, 4-Chloro-3-ethylphenol has been investigated for its use in combination with chemotherapeutic drugs . It may enhance the sensitivity of drug-resistant tumor cells to certain treatments, potentially improving the efficacy of chemotherapy.

Veterinary Medicine: Antiseptic and Preservative

This compound is also used in veterinary medicine as an antiseptic and preservative in various formulations. Its antimicrobial properties help in preserving the shelf-life and effectiveness of veterinary drugs .

Molecular Research: Calcium Channel Study

Finally, 4-Chloro-3-ethylphenol is significant in molecular research for studying calcium channels . By acting on RyR, it provides insights into calcium signaling, which is vital for muscle function and other physiological processes.

Safety and Hazards

4-Chloro-3-ethylphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-3-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKVZPIRWWREJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161730
Record name 4-Chloro-3-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethylphenol

CAS RN

14143-32-9
Record name 4-Chloro-3-ethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14143-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-ethylphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-ethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-CHLORO-3-ETHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CQZ6J83A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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